(1R)-1-(3-Methyl(2-pyridyl))propylamine

Catalog No.
S13555029
CAS No.
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(3-Methyl(2-pyridyl))propylamine

Product Name

(1R)-1-(3-Methyl(2-pyridyl))propylamine

IUPAC Name

(1R)-1-(3-methylpyridin-2-yl)propan-1-amine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-3-8(10)9-7(2)5-4-6-11-9/h4-6,8H,3,10H2,1-2H3/t8-/m1/s1

InChI Key

KYBITTXNIHENDH-MRVPVSSYSA-N

Canonical SMILES

CCC(C1=C(C=CC=N1)C)N

Isomeric SMILES

CC[C@H](C1=C(C=CC=N1)C)N

(1R)-1-(3-Methyl(2-pyridyl))propylamine is a chiral amine characterized by a propylamine backbone with a methyl group and a 2-pyridyl moiety. Its molecular formula is C9H15ClN2C_9H_{15}ClN_2 and it has a molecular weight of approximately 186.68 g/mol. The presence of the pyridine ring contributes to its potential biological activity, making it a compound of interest in various fields including medicinal chemistry and organic synthesis.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or other oxidized derivatives.
  • Reduction: It can undergo reduction reactions, for example, using lithium aluminum hydride or sodium borohydride to yield more saturated amines.
  • Substitution: The pyridine ring may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Compounds containing pyridine rings, including (1R)-1-(3-Methyl(2-pyridyl))propylamine, are often investigated for their biological activities. Preliminary studies indicate that this specific compound may exhibit potential effects on neurotransmission and other biochemical pathways. Its interactions with enzymes and receptors could influence various physiological processes, although detailed pharmacological studies are necessary to fully elucidate its biological profile .

The synthesis of (1R)-1-(3-Methyl(2-pyridyl))propylamine typically involves several steps:

  • Starting Material: The process begins with 3-methylpyridine as the core structure.
  • Alkylation: An alkylating agent is introduced to form the propylamine backbone.
  • Purification: The product is purified through techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Alternative methods may include variations in reaction conditions or the use of different solvents or catalysts to optimize yield and purity.

(1R)-1-(3-Methyl(2-pyridyl))propylamine has several applications across different fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents targeting neurological disorders or other conditions influenced by neurotransmission .

Research into the interactions of (1R)-1-(3-Methyl(2-pyridyl))propylamine with biological systems is ongoing. Key areas of focus include:

  • Enzyme Interaction: Investigating how this compound interacts with specific enzymes that could affect metabolic pathways.
  • Receptor Binding: Studying its affinity for various receptors involved in neurotransmission and other physiological processes .

Several compounds share structural similarities with (1R)-1-(3-Methyl(2-pyridyl))propylamine. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
(1S)-1-(3-Methyl(2-pyridyl))propylamineSimilar backbone but different stereochemistryMay exhibit different biological activity due to stereochemistry
3-MethylpyridineLacks the propylamine side chainCommonly used as a solvent; lower biological activity
4-MethylpyridineSimilar to 3-methylpyridine but with a different position of methyl groupDifferent chemical properties and applications
N,N-Dimethyl-3-pyridinemethanamineContains dimethyl substitution on nitrogenEnhanced lipophilicity; potential use in drug formulation

The unique combination of structural features in (1R)-1-(3-Methyl(2-pyridyl))propylamine may confer distinct pharmacological properties that differentiate it from these similar compounds, making it an interesting subject for further research in medicinal chemistry and pharmacology.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.115698455 g/mol

Monoisotopic Mass

150.115698455 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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